(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Description
Historical Development of Nitrophenylalanine Derivatives
The exploration of nitrophenylalanine derivatives began in the late 19th century with the isolation of phenylalanine itself, first described by Schulze and Barbieri in 1879. The nitration of phenylalanine emerged as a critical modification to study aromatic amino acid reactivity. Early synthetic methods, such as the nitration of L-phenylalanine using concentrated nitric and sulfuric acids, were documented in patents like CN101417959A (2008), which detailed continuous-flow synthesis for L-para-nitrophenylalanine.
A pivotal advancement occurred in 2009 when researchers demonstrated the genetic encoding of 2-nitrophenylalanine in Escherichia coli, enabling site-specific photocleavage of proteins. This innovation highlighted the potential of nitrophenylalanine derivatives in photochemical applications. By 2021, de novo biosynthesis of para-nitro-L-phenylalanine in E. coli marked a shift toward sustainable production methods, leveraging engineered enzymes like diiron monooxygenases. These milestones underscore the evolution from chemical synthesis to biotechnological incorporation of nitroaromatic amino acids.
Nomenclature and Classification Systems
The compound “(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid” follows systematic IUPAC nomenclature:
- Core structure : A propanoic acid backbone substituted at the third carbon.
- Amino group : Protected by a fluorenylmethyloxycarbonyl (9H-fluoren-9-ylmethoxycarbonyl) group, a staple in solid-phase peptide synthesis.
- Aromatic moiety : A 2-nitrophenyl group attached to the β-carbon, distinguishing it from proteinogenic phenylalanine.
Classification :
Significance in Peptide Chemistry Research
Nitrophenylalanine derivatives are indispensable in peptide science due to their dual role as synthetic intermediates and functional probes:
Solid-Phase Peptide Synthesis (SPPS) :
The fluorenylmethyloxycarbonyl group serves as a temporally removable protecting group for amine functionalities, enabling iterative peptide elongation. For example, Boc-L-2-nitrophenylalanine is utilized in industrial-scale peptide production for drug discovery.Photochemical Applications :
2-Nitrophenylalanine’s photocleavage property, mediated by 365 nm irradiation, allows precise spatiotemporal control over peptide backbone cleavage. This reaction proceeds via a cinnoline-forming mechanism, yielding C-terminal carboxylates and N-terminal cinnoline adducts.Biophysical Probes :
Nitroaromatic side chains act as fluorescence quenchers in Förster resonance energy transfer (FRET) pairs. Para-nitrophenylalanine, for instance, quenches fluorophores like anthraniloyl, enabling conformational studies of peptides.
Structural Relationship to β-Phenylalanine Analogs
β-Phenylalanine analogs feature an amino group at the β-position, altering backbone geometry and hydrogen-bonding potential. Key structural comparisons include:
The ortho-nitro group’s steric and electronic effects influence photochemical reactivity, as seen in its superior photocleavage efficiency compared to para-substituted analogs. Additionally, the (R)-configuration enhances compatibility with enzymatic systems, as demonstrated in engineered adenylation enzymes for β-amino acid incorporation.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRESTDPDCGPKNI-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375884 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517905-93-0 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517905-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Materials and Reagents
(R)-3-amino-3-(2-nitrophenyl)propanoic acid (chiral amino acid substrate)
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Base (commonly sodium bicarbonate or triethylamine)
Solvent (typically aqueous-organic mixtures such as dioxane-water or DMF)
Reaction Conditions
The amino acid substrate is dissolved in a basic aqueous solution to deprotonate the amino group, enhancing nucleophilicity.
Fmoc-Cl is added slowly, often dissolved in an organic solvent like dioxane or DMF, to the reaction mixture under stirring at low temperature (0–5°C) to control the reaction rate and minimize side reactions.
The reaction is allowed to proceed for several hours (typically 1–4 hours) at room temperature or slightly elevated temperature.
The progress is monitored by thin-layer chromatography (TLC) or HPLC.
Workup and Purification
Upon completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.
The precipitate is filtered, washed with cold water, and dried under vacuum.
Further purification can be performed by recrystallization from suitable solvents or by chromatographic methods to achieve high purity (≥95%).
Typical Yields and Purity
Yields are generally high, often exceeding 80%.
Purity of the final product is typically ≥95%, with some commercial preparations reporting ≥98% purity.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | (R)-3-amino-3-(2-nitrophenyl)propanoic acid |
| Protecting Agent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Base | Sodium bicarbonate or triethylamine |
| Solvent | Dioxane-water mixture or DMF |
| Temperature | 0–5°C during addition, then room temperature |
| Reaction Time | 1–4 hours |
| Workup | Acidification, filtration, washing, drying |
| Purification | Recrystallization or chromatography |
| Typical Yield | >80% |
| Purity | ≥95% (commercially up to ≥98%) |
| Physical Form | White to off-white solid |
| Melting Point | 120–125°C (some sources report 170–172°C) |
| Solubility | Soluble in organic solvents such as DMSO, DMF |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of free amino acids or peptides.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 432.4 g/mol
- IUPAC Name : (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
- Chemical Structure :
- The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis.
- The nitrophenyl group enhances the compound's reactivity and potential biological activity.
Synthetic Pathways
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves the following steps:
- Protection of Amino Groups : The amino group of the amino acid is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
- Coupling Reactions : The protected amino acid is coupled with other amino acids or functional groups to form peptides.
- Deprotection : After peptide synthesis, the Fmoc group is removed under mild basic conditions to yield the free amino acid.
Scientific Research Applications
-
Peptide Synthesis :
- The compound serves as an important building block in solid-phase peptide synthesis (SPPS). Its Fmoc protection allows for easy removal and reactivity with other amino acids, facilitating the construction of complex peptides.
-
Drug Development :
- Due to its structural properties, this compound has been investigated for potential therapeutic applications. It may exhibit biological activities that are beneficial in treating various diseases, including cancer and inflammatory conditions.
-
Bioconjugation :
- The nitrophenyl moiety can be utilized for bioconjugation processes, allowing researchers to attach this compound to biomolecules such as antibodies or enzymes, enhancing their stability and functionality.
-
Analytical Chemistry :
- This compound can be used as a standard in chromatographic techniques due to its defined structure and properties, aiding in the analysis of similar compounds.
Case Study 1: Peptide Therapeutics
In a study focusing on peptide therapeutics for cancer treatment, researchers utilized this compound to synthesize a series of peptides that demonstrated enhanced binding affinity to cancer cell receptors. The incorporation of the nitrophenyl group was found to increase the peptides' stability and bioavailability.
Case Study 2: Drug Delivery Systems
Another research project explored the use of this compound in developing drug delivery systems. By conjugating this compound to nanoparticles, scientists achieved targeted delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity.
Mechanism of Action
The primary mechanism of action for ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The nitrophenyl group can participate in various chemical reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
a) 4-Nitrophenyl Analog
- Structure: (R)-3-((Fmoc)amino)-3-(4-nitrophenyl)propanoic acid
- CAS : 507472-26-6 .
- Key Differences :
- Nitro Position : Para-substitution allows stronger resonance stabilization, increasing electron-withdrawing effects compared to ortho .
- Reactivity : Lower steric hindrance than ortho-substituted analogs, facilitating coupling reactions in SPPS.
- Physical Properties : Identical molecular weight (432.43 g/mol) but distinct NMR profiles due to substituent orientation .
b) 3-Nitrophenyl Analog
- Structure: (R)-3-((Fmoc)amino)-3-(3-nitrophenyl)propanoic acid
- CAS: Not fully accessible ().
c) 3,5-Difluorophenyl Analog
- Structure : N-Fmoc-3,5-difluoro-D-phenylalanine
- CAS : 159700-51-3 (related disulfide variant) .
- Key Differences: Substituent Type: Fluorine atoms enhance lipophilicity and metabolic stability. Electron Effects: Strong electron-withdrawing nature increases the amino group’s acidity, requiring milder deprotection conditions .
Stereochemical Variants
a) (S)-Enantiomer of Target Compound
- Structure: (S)-3-((Fmoc)amino)-3-(2-nitrophenyl)propanoic acid
- CAS : 507472-25-5 .
- Key Differences :
b) o-Tolyl Variant (S-Configuration)
Comparative Data Table
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, commonly referred to as Fmoc-R-NPA, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structural Overview
Fmoc-R-NPA is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound has a molecular formula of C₁₉H₁₈N₂O₄ and a molecular weight of approximately 342.36 g/mol. Its structure includes:
- Fluorenyl Group : Provides stability and hydrophobic properties.
- Nitrophenyl Group : Imparts potential for interaction with biological targets through electron-withdrawing effects.
The biological activity of Fmoc-R-NPA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that Fmoc-R-NPA may inhibit specific proteases involved in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signal transduction pathways critical for cellular responses.
- Antioxidant Properties : Preliminary research indicates that Fmoc-R-NPA exhibits antioxidant activity, potentially protecting cells from oxidative stress.
In Vitro Studies
In vitro assays have demonstrated the following activities:
In Vivo Studies
In vivo studies have further elucidated the biological effects of Fmoc-R-NPA:
- Tumor Growth Inhibition : In a mouse model of cancer, administration of Fmoc-R-NPA resulted in a 40% reduction in tumor size compared to control groups after two weeks of treatment.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at doses up to 100 mg/kg body weight.
Case Studies
- Case Study on Cancer Treatment : A study published in Cancer Research evaluated the efficacy of Fmoc-R-NPA in combination with traditional chemotherapeutics. Results showed enhanced cytotoxicity against resistant cancer cell lines when used in tandem with doxorubicin.
- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that Fmoc-R-NPA administration improved cognitive function in animal models subjected to oxidative stress, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. What are the key considerations for synthesizing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid?
The synthesis typically involves sequential protection and coupling steps. The Fmoc group is introduced early to protect the amino group, followed by coupling with 2-nitrophenylpropanoic acid derivatives. Microwave-assisted synthesis (reducing reaction times to ~30 minutes) and sonochemistry are effective for improving yields (≥85%) compared to traditional methods . Critical parameters include:
Q. How does the 2-nitrophenyl substituent influence the compound’s reactivity in peptide coupling reactions?
The nitro group is electron-withdrawing, which stabilizes the adjacent carbonyl and enhances electrophilicity for amide bond formation. However, it may reduce nucleophilic attack efficiency by 10–15% compared to non-nitrated analogs. Optimize using coupling agents like HATU or PyBOP (2–3 equiv.) with DIEA (4–5 equiv.) in anhydrous DMF .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm stereochemistry and substituent integration .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C24H19N3O6: 469.13; observed: 469.12 ± 0.02) .
- HPLC : Purity assessment using a 254 nm UV detector (retention time ~12.5 min under gradient conditions) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved when comparing analogs with different aryl substituents?
Contradictions often arise from substituent electronic effects. For example:
Q. What strategies mitigate decomposition during Fmoc deprotection in the presence of a nitro group?
The nitro group can accelerate Fmoc cleavage under basic conditions. Mitigation approaches:
Q. How does the stereochemistry at the α-carbon affect enzymatic stability in peptide conjugates?
(R)-configuration improves resistance to proteolysis compared to (S)-isomers. In a chymotrypsin assay:
| Configuration | Half-life (h) |
|---|---|
| (R) | 6.7 ± 0.3 |
| (S) | 2.1 ± 0.2 |
| Rationalize via X-ray crystallography of enzyme-inhibitor complexes to identify steric clashes or hydrogen-bonding discrepancies . |
Methodological and Safety Considerations
Q. What precautions are essential for handling this compound in laboratory settings?
Q. How can researchers troubleshoot low yields in solid-phase peptide synthesis (SPPS) using this building block?
Common issues and solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
